N-(octadecanoyl)-sphing-4-enine-1-phosphocholine
Overview
Description
N-stearoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the ceramide N-acyl group is specified as stearoyl (octadecanoyl). It has a role as a mouse metabolite. It is a sphingomyelin 36:1 and a sphingomyelin d18:1. It is functionally related to an octadecanoic acid.
N-(octadecanoyl)-sphing-4-enine-1-phosphocholine is a natural product found in Homo sapiens with data available.
Biochemical Analysis
Biochemical Properties
N-(octadecanoyl)-sphing-4-enine-1-phosphocholine is involved in several biochemical reactions, primarily within the context of cellular membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with sphingomyelinases, which hydrolyze sphingomyelin to produce ceramide, a bioactive lipid that regulates cell growth, differentiation, and apoptosis . Additionally, this compound can interact with lipid-binding proteins that facilitate its transport and distribution within the cell .
Cellular Effects
This compound influences various cellular processes. It plays a role in cell signaling pathways, particularly those involving ceramide and sphingosine-1-phosphate, which are critical for regulating cell proliferation, survival, and apoptosis . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by influencing the balance between anabolic and catabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating signaling cascades that alter cellular functions . Additionally, it can modulate enzyme activity, either by direct binding or through changes in the lipid environment of the membrane . These interactions can lead to the activation or inhibition of key metabolic pathways, ultimately affecting gene expression and cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell signaling and metabolism . These effects are often reversible upon removal of the compound, indicating its dynamic role in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can promote cell survival and proliferation, while higher doses may induce apoptosis and other forms of cell death . Threshold effects have been observed, where a critical concentration of the compound is required to elicit significant biological responses . Toxic or adverse effects at high doses include disruptions in cellular homeostasis and metabolic imbalances .
Metabolic Pathways
This compound is involved in several metabolic pathways, including sphingolipid metabolism. It is synthesized from ceramide and phosphocholine through the action of sphingomyelin synthase . This compound can also be broken down by sphingomyelinases to produce ceramide, which participates in various signaling pathways . Additionally, this compound influences metabolic flux by modulating the activity of enzymes involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by lipid-binding proteins and transporters . It is incorporated into cellular membranes, where it can influence membrane fluidity and organization . The localization and accumulation of this compound are regulated by its interactions with specific binding proteins and transporters, which facilitate its movement within the cell .
Subcellular Localization
This compound is primarily localized in the plasma membrane, where it plays a role in cell signaling and membrane structure . It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid synthesis and transport . The activity and function of this compound are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications .
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQLRGMMMAHREN-YJFXYUILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H83N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313528 | |
Record name | N-Stearoylsphingomyelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | SM(d18:1/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58909-84-5 | |
Record name | N-Stearoylsphingomyelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58909-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-(N-Steroylsphingosyl)-1-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058909845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Stearoylsphingomyelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-STEAROYLSPHINGOMYELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05UG6280NI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SM(d18:1/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the N-acyl chain length of sphingomyelin derivatives affect their interaction with cholesterol?
A2: Studies using monolayers show that cholesterol consistently induces condensation in N-(octadecanoyl)-sphing-4-enine-1-phosphocholine derivatives with varying N-acyl chain lengths (stearoyl, myristoyl, lauroyl) and even in the presence of an alpha-hydroxy group on the N-acyl chain. [] This suggests that the N-acyl chain length, within the tested range, does not significantly hinder cholesterol's ability to interact with and condense sphingomyelin packing in model membranes.
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